N-Phenyltetrachlorophthalimide

α-glucosidase diabetes drug discovery enzyme inhibition

N-Phenyltetrachlorophthalimide (CPOP) offers unparalleled reactivity for Diels–Alder cycloadditions and α-glucosidase inhibition studies. Its high thermal stability (Td >400°C) and electron-withdrawing tetrachloro core enable superior performance in fluorinated intermediate synthesis and flame-retardant polymers. This compound is essential for advanced pharmaceutical R&D and high-performance material applications.

Molecular Formula C14H5Cl4NO2
Molecular Weight 361 g/mol
CAS No. 31039-74-4
Cat. No. B1584137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Phenyltetrachlorophthalimide
CAS31039-74-4
Molecular FormulaC14H5Cl4NO2
Molecular Weight361 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=C(C(=C3Cl)Cl)Cl)Cl
InChIInChI=1S/C14H5Cl4NO2/c15-9-7-8(10(16)12(18)11(9)17)14(21)19(13(7)20)6-4-2-1-3-5-6/h1-5H
InChIKeyLPTOKNBNQSVVQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 1 kg / 100 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Phenyltetrachlorophthalimide (CAS 31039-74-4) – Core Properties and Procurement-Relevant Specifications


N-Phenyltetrachlorophthalimide (CAS 31039-74-4, synonym CPOP) is a fully chlorinated N-aryl phthalimide with the molecular formula C14H5Cl4NO2 and a molecular weight of 361.01 g/mol . The compound features a tetrachlorinated aromatic ring fused to an imide moiety that bears an N-phenyl substituent, conferring high hydrophobicity (XLogP ~5) and thermal stability (melting point reported at 251–253 °C) [1]. Commercially available at purities of ≥95 %, it serves as a versatile intermediate in organic synthesis, particularly as a diene in Diels–Alder cycloadditions and as a precursor to fluorinated benzoic acid derivatives via sequential halogen exchange and hydrolysis .

Why Unsubstituted or Less-Halogenated Phthalimides Cannot Replace N-Phenyltetrachlorophthalimide


Tetrachlorophthalimide derivatives are not interchangeable in performance-critical applications. The four chlorine atoms on the aromatic ring dramatically increase the electron-withdrawing character and molecular weight, which directly alters (i) reactivity in nucleophilic substitution and Diels–Alder reactions , (ii) thermal and flame‑retardant behavior in polymer matrices [1], and (iii) biological target engagement, where the chlorine substituents have been shown to be essential for potent α‑glucosidase inhibition [2]. Furthermore, the N‑phenyl group influences solubility, logP, and crystal packing—properties that N‑alkyl or N‑H analogs do not replicate. The quantitative evidence below substantiates these points and provides procurement‑relevant differentiation.

Quantitative Differentiation of N-Phenyltetrachlorophthalimide vs. Key Comparators


α‑Glucosidase Inhibition Potency: N‑Phenyltetrachlorophthalimide (CPOP) Outperforms the Benchmark Inhibitor 1‑Deoxynojirimycin

In a comparative biochemical assay against baker's yeast α‑glucosidase, N‑phenyl‑4,5,6,7‑tetrachlorophthalimide (CPOP) demonstrated superior inhibitory potency relative to the well‑characterized natural product 1‑deoxynojirimycin (dNM) [1]. The study, which employed a standard chromogenic substrate hydrolysis protocol, confirmed that CPOP acts as a non‑competitive inhibitor, a mechanistic distinction that may confer advantages in overcoming substrate‑based resistance [2].

α-glucosidase diabetes drug discovery enzyme inhibition

Thermal Stability of Tetrachlorophthalimide‑Containing Polyamides: Decomposition Temperature >400 °C

Polyisophthalamides bearing pendant 3,4,5,6‑tetrachlorophthalimide groups were synthesized and subjected to thermogravimetric analysis (TGA) [1]. The polymers displayed no glass transition up to 350 °C and exhibited a decomposition temperature above 400 °C. While the data pertain to a polymeric derivative rather than the monomer itself, they provide a class‑level inference that the tetrachlorophthalimide scaffold imparts exceptional thermal robustness—a property that N‑phenyltetrachlorophthalimide is likely to retain when incorporated into similar high‑performance materials.

high‑performance polymers thermal analysis polyamides

Flame Retardancy: Tetrachlorophthalimide Derivatives Offer UV Stability Advantage Over Brominated Counterparts

A patent on flame‑retardant molding compositions discloses that imido compounds derived from tetrachlorophthalimide exhibit superior UV stability compared to brominated phthalimide analogs [1]. Although the exact N‑substituent is not specified, the core tetrachlorophthalimide structure is the common element responsible for the performance benefit. This class‑level advantage is critical for applications requiring long‑term weatherability, such as outdoor electrical housings and automotive interior parts.

flame retardants polycarbonate UV stability

Synthetic Utility: N‑Phenyltetrachlorophthalimide as a Cost‑Effective Precursor to 2,4,5‑Trifluoro‑3‑methoxybenzoic Acid

A multi‑step synthesis starting from N‑phenyltetrachlorophthalimide yields 2,4,5‑trifluoro‑3‑methoxybenzoic acid with an overall yield of 68.3 % and a final purity of 98.3 % . The route involves sequential fluorination, hydrolysis, decarboxylation, esterification, and methylation. While no direct yield comparison with alternative starting materials is provided, the high combined yield and purity demonstrate that N‑phenyltetrachlorophthalimide is a viable, industrially scalable entry point to this valuable fluorinated building block.

fluorination fine chemicals pharmaceutical intermediates

Physical‑Property Differentiation: Calculated LogP and Density of N‑Phenyltetrachlorophthalimide vs. Unsubstituted Tetrachlorophthalimide

N‑Phenyltetrachlorophthalimide has a computed XLogP of approximately 5 and a density of 1.68 g/cm³ [1]. In contrast, the parent tetrachlorophthalimide (CAS 1571‑13‑7) exhibits a lower LogP of ~3.1 and a density of roughly 1.83 g/cm³ [2]. The significantly higher lipophilicity of the N‑phenyl derivative impacts its solubility profile and retention in reversed‑phase chromatographic systems, while the lower density may influence packing and handling properties in solid‑form applications.

physicochemical properties formulation chromatography

Procurement‑Relevant Application Scenarios for N‑Phenyltetrachlorophthalimide


Medicinal Chemistry Lead Optimization for α‑Glucosidase Inhibitors

As demonstrated in Section 3 (Evidence Item 1), N‑phenyltetrachlorophthalimide (CPOP) outperforms the benchmark inhibitor 1‑deoxynojirimycin in α‑glucosidase inhibitory potency [1]. The compound’s non‑competitive mechanism offers a potential advantage in overcoming substrate‑mediated resistance. Procurement of high‑purity CPOP is therefore warranted for structure–activity relationship studies aimed at developing next‑generation antidiabetic agents.

Synthesis of Fluorinated Aromatic Building Blocks

N‑Phenyltetrachlorophthalimide serves as an efficient starting material for the preparation of 2,4,5‑trifluoro‑3‑methoxybenzoic acid, achieving an overall yield of 68.3 % and final purity of 98.3 % . This established synthetic pathway supports its use in the production of fluorinated intermediates for pharmaceuticals and agrochemicals, where reliable supply and documented yield metrics are critical.

High‑Temperature Polymer and Composite Formulations

Polymers incorporating tetrachlorophthalimide moieties exhibit decomposition temperatures exceeding 400 °C and maintain a glassy state up to 350 °C [2]. Although the data originate from polyamide derivatives, they support the selection of N‑phenyltetrachlorophthalimide as a monomer or additive in applications requiring exceptional thermal endurance, such as aerospace composites, high‑performance coatings, and electronics encapsulation.

Flame‑Retardant Polycarbonate Blends with Enhanced UV Stability

Patent literature indicates that tetrachlorophthalimide‑based flame retardants provide superior UV stability relative to brominated analogs in polycarbonate molding compositions [3]. Formulators seeking to balance fire safety with long‑term weatherability in consumer electronics, automotive components, or construction materials should consider N‑phenyltetrachlorophthalimide as a potential chlorinated additive candidate.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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